2-methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest due to their biological activities. Paper describes the synthesis of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives, which exhibit potent 5-HT3 receptor antagonistic activity. The synthesis involves the creation of esters and amides containing azacyclo- or azabicycloalkyl moieties. Similarly, paper reports the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential antileukemic agents, with the structures confirmed by FTIR, NMR, and mass spectroscopy. Paper discusses the synthesis of 1-methyl-2-(5-methyl-2-hetaryl)-1H-benzimidazoles through the Weidenhagen reaction followed by N-methylation, and subsequent formylation and acylation to produce aldehydes and ketones. Paper outlines a four-step process to prepare 1,2-dialkyl-benzimidazole-5(6)-carboxylic acids, including the preparation of monoamide derivatives, methyl benzimidazolecarboxylates, alkaline hydrolysis of esters, and substitution of the imidazole ring.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. In paper , IR spectroscopy studies revealed an intramolecular hydrogen bond in a model compound for the synthesized class of substances. Paper describes the crystal structures of two Cd(II) complexes based on 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzimidazole, showing 2-D layer structures with hydrogen bonding interactions. Paper provides a detailed structural and vibrational investigation of 5-benzimidazole carboxylic acid using FTIR, FT-Raman, and NMR spectroscopies, along with DFT studies to determine the electronic and steric influence of the carboxylic group. Paper synthesizes a series of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid, revealing a 2D wave-like layer structure with new coordination modes and hydrogen bond interactions.
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives is highlighted in several papers. Paper explores the oxidation of 1-methyl-2-(5'-methyl-2'-hetaryl)benzimidazoles, resulting in carboxylic acid salts and formyl derivatives upon treatment with oxidizing agents. Paper synthesizes benzimidazol-5-ylamine derivatives with potential antihypertensive activity, involving the conversion of 2-(α-hydroxy benzyl) benzimidazole to 2-(α-bromo benzyl) benzimidazole and subsequent reactions to attach biphenyl tetrazole with different amino substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Paper discusses the thermodynamical, vibrational, and electronic characteristics of 5-benzimidazole carboxylic acid, including NBO analysis and electrostatic potential. The luminescent properties of the Cd(II) complexes in paper and the lanthanide coordination polymers in paper are investigated, with compound 2 in paper displaying bright green luminescence and a high quantum yield due to favorable energy transfer mechanisms.
Scientific Research Applications
Antineoplastic and Antifilarial Agents : A study found that certain derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid demonstrated significant growth inhibition in L1210 cells and significant in vivo antifilarial activity against adult worms in various models (Ram et al., 1992).
Structural and Vibrational Spectroscopy Analysis : Another study performed experimental and theoretical investigations on 2-methyl-1H-benzimidazole-5-carboxylic acid, analyzing its electronic characteristics and vibrational spectra (Tanış, 2017).
Angiotensin II Receptor Antagonism : Research on substituted 2-butylbenzimidazoles, related to 2-methyl-1H-benzimidazole-5-carboxylic acid, demonstrated their potential as angiotensin II receptor antagonists, which could be beneficial for hypertension treatment (Kubo et al., 1993).
Synthesis of Benzimidazole Derivatives : A study presented an efficient method for synthesizing 2-substituted benzimidazoles using polyphosphoric acid, showcasing the versatility of benzimidazole derivatives in synthesis (Alcalde et al., 1992).
Antileukemic Agents : Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and evaluated as potential chemotherapeutic agents, with some compounds showing potent anti-leukemic activity (Gowda et al., 2009).
Antimicrobial Activity : Some derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid showed potent antibacterial and antifungal activities, particularly against methicillin-resistant strains (Ozden et al., 2005).
properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHWABCBKGMLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360609 | |
Record name | 2-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-benzimidazole-5-carboxylic acid | |
CAS RN |
709-19-3 | |
Record name | 2-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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